Research suggests that incorporating 4-Methoxypyrrolidin-2-one as a substituent in quinolone derivatives enhances their antibacterial activity. Specifically, a study investigating 7-(3'-amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids found that the presence of the 3-amino-4-methoxypyrrolidine group contributed to higher in vitro and in vivo antibacterial activities against both Gram-positive and Gram-negative bacteria. []
4-Methoxypyrrolidin-2-one is a crucial component of PF-06459988, a third-generation irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants. [] This compound shows promise for treating non-small cell lung cancer (NSCLC) driven by drug-resistant EGFR mutations, specifically the T790M mutation, which often arises after treatment with first-generation EGFR inhibitors. PF-06459988 demonstrates high potency and specificity towards EGFR mutants containing the T790M mutation, while minimizing activity against wild-type EGFR. [] This selectivity profile is crucial for reducing the severe adverse events associated with inhibiting wild-type EGFR.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2